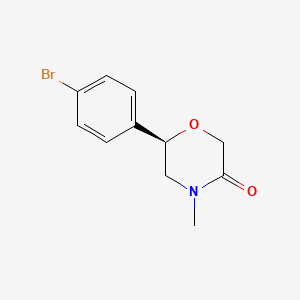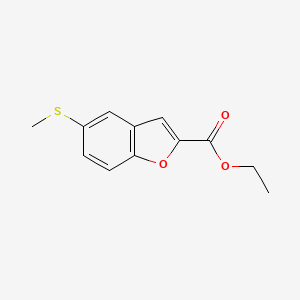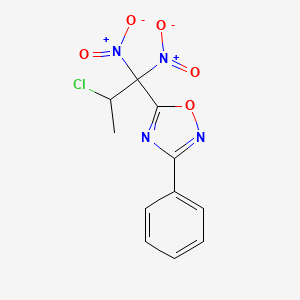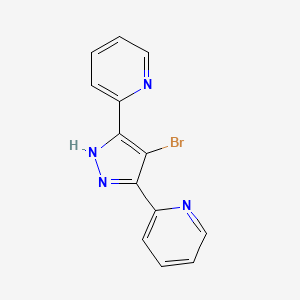![molecular formula C17H21I2N5O3 B14174058 Methyl 4-{[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}-3,5-diiodobenzoate CAS No. 397881-03-7](/img/structure/B14174058.png)
Methyl 4-{[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}-3,5-diiodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}-3,5-diiodobenzoate is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms. The compound also features a benzoate ester group and two iodine atoms attached to the benzene ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of Methyl 4-{[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}-3,5-diiodobenzoate typically involves multiple steps. One common synthetic route starts with the preparation of 4,6-bis(propan-2-ylamino)-1,3,5-triazine, which is then reacted with 3,5-diiodobenzoic acid to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
Methyl 4-{[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}-3,5-diiodobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazine ring or the benzoate ester group.
Substitution: The iodine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
Methyl 4-{[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}-3,5-diiodobenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-{[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}-3,5-diiodobenzoate involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to antimicrobial and anticancer effects by disrupting essential biological pathways in microorganisms and cancer cells . The iodine atoms may also play a role in enhancing the compound’s biological activity by facilitating its binding to target molecules.
Comparison with Similar Compounds
Methyl 4-{[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}-3,5-diiodobenzoate can be compared with other triazine derivatives, such as:
Methyl 3-{4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoate: This compound has a similar triazine structure but lacks the iodine atoms, which may result in different biological activities.
4-(4,6-Bis(4-((2-ethylhexyloxy)carbonyl)phenylaMino)-1,3,5-triazin-2-ylaMino)benzoic Acid: This compound also features a triazine ring but has different substituents, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
397881-03-7 |
|---|---|
Molecular Formula |
C17H21I2N5O3 |
Molecular Weight |
597.2 g/mol |
IUPAC Name |
methyl 4-[[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]-3,5-diiodobenzoate |
InChI |
InChI=1S/C17H21I2N5O3/c1-8(2)20-15-22-16(21-9(3)4)24-17(23-15)27-13-11(18)6-10(7-12(13)19)14(25)26-5/h6-9H,1-5H3,(H2,20,21,22,23,24) |
InChI Key |
ANLDLCDMMRAZDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)OC2=C(C=C(C=C2I)C(=O)OC)I)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1H-Pyrazole-3-methanamine,1-(4-bromophenyl)-N-[(1R)-1-(3-chlorophenyl)ethyl]-5-methoxy-a-methyl-,(aR)-](/img/structure/B14174019.png)

![2-(4-Ethylbenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B14174030.png)

![1-[Chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene](/img/structure/B14174036.png)

![N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B14174040.png)


![trisodium;4-(chlorosulfamoyl)benzoate;dodecyl sulfate;4-[(3S,4R)-4-(4-hydroxyphenyl)hexan-3-yl]phenol;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14174056.png)
